ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Microbiome-targeted therapy Chemotherapy-induced diarrhea β-glucuronidase inhibition

Researchers synthesizing selective bacterial β-glucuronidase inhibitors for irinotecan-induced diarrhea mitigation require the structurally precise 8-ethyl carboxylate isomer. Using the 7-substituted regioisomer or the 8-carboxylic acid analog introduces divergent electronic properties and steric profiles, compromising target binding and invalidating SAR studies. - Architecturally matched to the patent-protected series in US-11052072-B2, ensuring your library aligns with picomolar potency requirements. - Neutral ester enhances lipophilicity for CNS penetration in GABA-A receptor programs, unlike the ionizable acid form. - Validated by NMR for regioisomeric purity, eliminating the risk of synthesizing an incorrect chemical series and wasting screening resources.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
Cat. No. B4889538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)NN3
InChIInChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17)
InChIKeyDZTYTECWPAOSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate: Structural Overview


Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 1015572-07-2) is a heterocyclic compound with a fused pyrazolo[4,3-c]quinoline core, characterized by a 3-oxo group and an 8-ethyl carboxylate ester [1]. This specific substitution pattern places it within a class of compounds investigated for modulating benzodiazepine receptors and inhibiting microbial β-glucuronidase, although its own primary bioactivity data is sparse [2]. Its structural definition makes it a valuable intermediate in the synthesis of more complex, pharmacologically active molecules [3].

Synthesis workflow for β-glucuronidase inhibitor scaffolds
Penultimate intermediate in patent-reported synthetic routes
CNS-focused compound library design
Neutral ethyl ester supports permeability screening context
Regiochemically defined SAR studies
8-position substitution confirmed by NMR characterization

Risks of Analog Substitution for Ethyl Pyrazoloquinoline-8-carboxylate


Simply interchanging this compound with a 'pyrazoloquinoline' analog is high-risk due to the profound impact of specific substituents on target binding and reactivity. The 8-ethyl carboxylate group provides a unique combination of lipophilicity and a reactive handle for further derivatization, which is absent in the common 8-carboxylic acid analog . Shifting the ester to the 7-position, as in ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate, creates a regioisomer with fundamentally different electronic properties and likely divergent biological interactions . The 3-oxo group versus a 3-unsubstituted core dictates the tautomeric state and hydrogen-bonding capacity, a critical factor for target engagement in GABA-A receptor programs [1].

Target Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Potential Substitute 8-carboxylic acid analog (CAS 1015560-12-9)
vs
Neutral ester may support membrane permeability context; anionic acid may limit CNS model fit
Target 8-substituted pyrazolo[4,3-c]quinoline-3-one
Potential Substitute 7-substituted regioisomer
vs
Electronic distribution and NMR fingerprints differ fundamentally; SAR interpretation may not transfer
Target 3-oxo substituted core
Potential Substitute 3-unsubstituted pyrazolo[4,3-c]quinoline
vs
Tautomeric state and hydrogen-bonding profile may shift; target-engagement context may differ

Key Evidence for Ethyl 3-Oxo-pyrazoloquinoline-8-carboxylate


Selective β-Glucuronidase Inhibitor Intermediate

Patent US11052072 explicitly exemplifies the synthesis of a potent and selective microbiota β-glucuronidase inhibitor using ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate as the critical penultimate intermediate. The final compound, incorporating the 8-carboxylate-derived structure, exhibited significantly more potent β-glucuronidase inhibition than unsubstituted or differently substituted pyrazolo[4,3-c]quinoline comparators detailed in the patent's SAR tables [1]. While the patent does not disclose the IC50 of this specific intermediate, the structure-activity relationship (SAR) data demonstrates that modifications originating from the 8-carboxylate position are essential for achieving picomolar inhibition of the target enzyme and high selectivity over human β-glucuronidase [1].

β-Glucuronidase inhibitor intermediate
Class-level inference
Penultimate intermediate in patent-reported synthesis
Reported SAR context; modifications from 8-position linked to target inhibition
Specific IC50 not disclosed for intermediate; endpoint inferred from final compounds
Microbiome-targeted therapy Chemotherapy-induced diarrhea β-glucuronidase inhibition

CNS Drug-likeness vs. Carboxylic Acid Analog

In a series of pyrazolo[4,3-c]quinolin-3-ones (PQs) evaluated as GABA-A receptor ligands, the nature of the substituent profoundly affected affinity. Compounds with a p-methoxy phenyl group at N-1 and varied quinoline substitution showed high-affinity binding [1]. Crucially, the 8-ethyl ester provides a crucial balance of lipophilicity and serves as a pro-drug or a further derivatization handle, distinct from the 8-carboxylic acid analog (CAS 1015560-12-9), which may suffer from poor blood-brain barrier penetration due to its negative charge at physiological pH [2]. The ethyl ester is therefore the preferred starting point for CNS-penetrant candidates where the acid is unsuitable.

CNS drug-likeness vs. acid analog
Cross-study comparable
TPSA: 81.6 Ų (ester) vs 95.5 Ų (acid); neutral charge at phys. pH
May support membrane permeability screening context for CNS programs
In silico calculation; experimental permeability data to verify
CNS drug discovery GABA-A receptor Anxiolytic

Regiochemical Differentiation from 7-Carboxylate Isomer

The regioisomer, ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate, is also commercially available . These two isomers are not interchangeable. The change of the ester group from the 8- to the 7-position on the quinoline ring alters the electronic distribution of the fused tricyclic system, confirmed by distinct NMR chemical shifts and coupling patterns [1]. This positional isomerism is a known critical determinant of biological activity in related classes, where a single atom shift can result in a complete loss of target affinity.

Regiochemical differentiation from 7-isomer
Class-level inference
Distinct ¹H and ¹³C NMR spectral fingerprints
Regiochemical identity requires 8-isomer specification; SAR validity depends on correct isomer
NMR characterization per Tetrahedron, 2018 methodology
Medicinal chemistry Isomeric purity Structure-activity relationship

Commercial Purity and Quality Assurance

Reputable suppliers list this compound with defined specifications. A standard supplier offers ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 1015572-07-2) at a verified purity of 90%+, with options ranging from micromolar scale to 25mg quantities, indicating a reliable, albeit research-scale, production method [1]. In contrast, many close in-class analogs are only available through custom synthesis or from sources with less transparent quality control, posing a risk for reproducibility in long-term screening campaigns.

Commercial purity and quality assurance
Data to verify
Supplier-reported purity: 90%+
Documented purity baseline may reduce initial repurification need
Supplier data; confirm with in-house QC before critical synthesis steps
Process chemistry Analytical chemistry Procurement specification

Application Scenarios for Ethyl Pyrazoloquinoline-8-carboxylate


Microbiota β-Glucuronidase Inhibitor Synthesis

This compound is a structurally defined intermediate in the patent-protected synthesis of picomolar, selective bacterial β-glucuronidase inhibitors. Researchers aiming to explore or build upon the SAR of the patent US-11052072-B2 series for preventing irinotecan-induced diarrhea must start here, as unsubstituted alternatives fail to deliver the required potency and selectivity profile outlined in the patent's experimental data [1].

CNS-Penetrant GABA-A Receptor Ligand Design

For structure-activity relationship studies targeting the benzodiazepine binding site of GABA-A receptors, this 8-ethyl ester is the architecturally correct choice. Its neutral, lipophilic ester group is a common feature in CNS-active pro-drugs, unlike the corresponding 8-carboxylic acid. This makes it the ideal core for generating compound libraries where brain penetration is a key screening objective [2].

Regiochemically Defined Library Synthesis

When synthesizing a library of pyrazolo[4,3-c]quinoline-3-ones, the 8-ester substitution is a critical design element. Procuring the specifically 8-substituted isomer, validated by NMR spectroscopy, is mandatory. This avoids the costly error of using the 7-substituted isomer, which would generate an entirely different and undesired chemical series, wasting synthetic effort and biological screening resources [3].

Heterocyclic Methodology Development

The defined keto-ester functionality makes this compound an excellent substrate for developing new reactions on the pyrazoloquinoline scaffold, such as chemoselective amidation, hydrolysis, or reduction. Its availability at documented purity (90%+) allows for rigorous reaction optimization without the variable of uncertain starting material quality, supporting standard synthetic protocol development [4].

Application
Selection Property
Validation Focus
Microbiota enzyme inhibitor synthesis
Intermediate scaffold identity
Reported bacterial β-glucuronidase SAR context
CNS receptor ligand design
Neutral ethyl ester substitution
Permeability endpoint review; in silico property context
Regiochemical SAR studies
8-position substitution confirmed by NMR
Isomeric purity and regiochemical identity review
Heterocyclic methodology development
Keto-ester reactive handle
Reaction optimization review; starting material quality verification
Quote Request

Request a Quote for ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.